molecular formula C22H32Cl4N2O B608635 (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate CAS No. 856681-05-5

(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate

カタログ番号: B608635
CAS番号: 856681-05-5
分子量: 482.3 g/mol
InChIキー: WRZCAWKMTLRWPR-VSODYHHCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

  • 準備方法

    • R-ロルカセリン塩酸塩半水和物 の合成経路には、塩酸塩の形の調製が含まれます。
    • 工業生産方法には、通常、化学合成、精製、および錠剤または徐放製剤への製剤が含まれます。
  • 化学反応の分析

    Table 1: Critical Reaction Parameters

    StepConditionsOutcome/Purity
    Cyclization125–130°C in AlCl₃ Forms benzazepine backbone (35–40% enantiomeric purity)
    Tartaric Acid Resolution40–55°C in acetone Enantiomeric excess ≥98.5%
    HCl Salt FormationHCl gas in ethyl acetate (0.6% water content) Achiral purity ≈100%, Chiral purity ≥99.0% ee
    Hemihydrate CrystallizationEthyl acetate, 45–60°C dissolving; -5–10°C cooling Crystalline solid with 0.2–2% water content

    Enantiomeric Purification

    • Resolution Agent : L-(+)-Tartaric acid in acetone achieves ≥98.5% enantiomeric excess via selective salt precipitation .

    • Solvent System : Acetone-water mixtures (40–45°C) enable phase separation, removing impurities .

    • Volume Efficiency : 5.68 L per kg starting material, yielding 46.7 g product per liter .

    Table 2: Polymorphic Forms and Conditions

    FormPreparation MethodWater ActivityKey Characteristics
    IIISlurrying Form IV in solvent with H₂O activity >0.10 0.10–0.20Hemihydrate, stable crystalline structure
    IVSMPT from Forms I/II under anhydrous conditions <0.10Anhydrous polymorph
    • Phase Transformation : Form IV converts to Form III via solution-mediated phase transformation (SMPT) at controlled water activities .

    • Quality Control : Karl Fischer analysis ensures ≤0.8% water in ethyl acetate solutions before crystallization .

    Analytical Validation

    • HPLC Monitoring : IPC chiral HPLC verifies enantiomeric purity during synthesis .

    • Crystallization Metrics : Ethyl acetate recrystallization achieves ≥99.0% chiral purity and 100.0% achiral purity .

    This synthesis route emphasizes precise temperature control, solvent selection, and water activity management to optimize yield and purity. The process has been validated for industrial scalability, with rigorous quality checks ensuring pharmaceutical-grade output .

    科学的研究の応用

    Treatment of Obesity

    Lorcaserin was primarily developed for weight management in obese patients. It functions by activating the 5-HT2C_{2C} receptors in the hypothalamus, leading to increased satiety and reduced food intake. Clinical trials have demonstrated its efficacy in promoting weight loss and improving metabolic parameters in obese individuals .

    Psychiatric Disorders

    Research indicates that Lorcaserin may also have potential applications in treating psychiatric disorders associated with serotonin dysregulation. Studies involving animal models have shown that modulation of the 5-HT2C_{2C} receptor can influence mood and anxiety levels .

    Neurological Disorders

    The compound's role in neurological disorders is being explored, particularly its effects on cognitive function and seizure susceptibility. Animal studies suggest that Lorcaserin may help mitigate cognitive impairments associated with certain neurological conditions by modulating serotonergic pathways .

    Synthesis Processes

    The synthesis of (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate involves several steps:

    • Starting Materials: The synthesis typically begins with [2-(4-chloro-phenyl)-ethyl]-(2-chloro-propyl)-ammonium chloride.
    • Reagents: Aluminum chloride is often used as a catalyst.
    • Reaction Conditions: The reaction is conducted at temperatures ranging from 125°C to 130°C to facilitate the formation of the desired compound.
    • Purification: The product is purified through solvent extraction methods followed by distillation to achieve high purity levels for clinical use .

    Clinical Trials

    A pivotal study published in The New England Journal of Medicine demonstrated that patients treated with Lorcaserin experienced significant weight loss compared to those receiving a placebo over a one-year period. The study highlighted improvements in cardiovascular health markers alongside weight reduction .

    Long-term Safety and Efficacy

    Post-marketing surveillance studies have been conducted to assess the long-term safety profile of Lorcaserin. These studies indicate that while effective for weight management, monitoring for potential side effects such as valvulopathy is essential due to concerns raised during initial trials .

    作用機序

      R-ロルカセリン: は、脳の5-HT2C受容体を選択的に活性化します。

    • この活性化は、神経伝達物質の放出を調節し、食物摂取量を減らし、満腹感を高めます。
    • 関与する分子標的および経路には、セロトニンシグナル伝達と食欲を調節する神経回路が含まれます。
  • 類似化合物との比較

      R-ロルカセリン: は、その選択的な5-HT2C受容体アゴニズムのために独特です。

    • 類似の化合物には、他の体重減少薬が含まれますが、そのメカニズムと受容体プロファイルは異なります。

    特性

    IUPAC Name

    (5R)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrate;dihydrochloride
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/2C11H14ClN.2ClH.H2O/c2*1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;;;/h2*2-3,6,8,13H,4-5,7H2,1H3;2*1H;1H2/t2*8-;;;/m00.../s1
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WRZCAWKMTLRWPR-VSODYHHCSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1CNCCC2=C1C=C(C=C2)Cl.CC1CNCCC2=C1C=C(C=C2)Cl.O.Cl.Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H]1CNCCC2=C1C=C(C=C2)Cl.C[C@H]1CNCCC2=C1C=C(C=C2)Cl.O.Cl.Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H32Cl4N2O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    482.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    856681-05-5
    Record name Lorcaserin hydrochloride hemihydrate
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856681055
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name LORCASERIN HYDROCHLORIDE HEMIHYDRATE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/REV26SR2B4
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate
    Reactant of Route 2
    (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate
    Reactant of Route 3
    (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate
    Reactant of Route 4
    (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate
    Reactant of Route 5
    (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate
    Reactant of Route 6
    (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。